molecular formula C11H12N2O B3374076 N-benzyl-2-cyano-N-methylacetamide CAS No. 1017040-87-7

N-benzyl-2-cyano-N-methylacetamide

Cat. No. B3374076
CAS RN: 1017040-87-7
M. Wt: 188.23 g/mol
InChI Key: ZFCMAYPKJGUUNJ-UHFFFAOYSA-N
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Description

N-benzyl-2-cyano-N-methylacetamide is a chemical compound with the molecular formula C11H12N2O . It has a molecular weight of 188.23 . This compound is often used as an intermediate in pharmaceutical research and development .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O/c1-13(11(14)7-8-12)9-10-5-3-2-4-6-10/h2-6H,7,9H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 45-47°C . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

Chemical Rearrangements

N-benzyl-2-cyano-N-methylacetamide has been studied for its interesting chemical behavior, such as undergoing Beckmann-type rearrangements. Darling and Chen (1978) observed the formation of N-benzyl-1,2-ethanediamine and N-benzyl-N'-methyl-1,2-ethanediamine from the reduction of a related compound, suggesting intriguing reactivity patterns and potential for synthetic applications in chemistry (Darling & Chen, 1978).

Synthesis of Complex Molecules

The compound has been utilized in the synthesis of complex molecular structures. Dyachenko and Bityukova (2012) reported its use in producing 2-amino-1-benzyl-4-methylthio-6-oxo-N-phenyl-5-cyano-1,6-dihydropyridin-3-ylcarboxamide, a compound with potential pharmaceutical applications (Dyachenko & Bityukova, 2012).

Development of Anticonvulsant Agents

Its derivatives have been explored for anticonvulsant properties. In 1991, Kohn et al. synthesized functionalized amino acid derivatives from (R,S)-2-acetamido-N-benzyl-2-methylacetamide, showing significant anticonvulsant activity in tests (Kohn et al., 1991).

Infrared Spectroscopy Studies

N-Methylacetamide, a related compound, has been a subject of study in infrared spectroscopy, aiding in the understanding of molecular vibrations and bonding. Miyazawa, Shimanouchi, and Mizushima (1958) conducted a detailed analysis of N-methylacetamide's vibrations, which contributes to the broader understanding of amide chemistry (Miyazawa, Shimanouchi, & Mizushima, 1958).

Pharmaceutical Research

The compound has found use in pharmaceutical research, particularly in the synthesis of novel therapeutic agents. For instance, the synthesis of α-substituted acetamido-N-benzylacetamide derivatives has been explored for their potential as anticonvulsant agents, highlighting the compound's relevance in drug design (Abdulfatai et al., 2019).

Safety and Hazards

N-benzyl-2-cyano-N-methylacetamide is classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound.

properties

IUPAC Name

N-benzyl-2-cyano-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13(11(14)7-8-12)9-10-5-3-2-4-6-10/h2-6H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCMAYPKJGUUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017040-87-7
Record name N-benzyl-2-cyano-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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